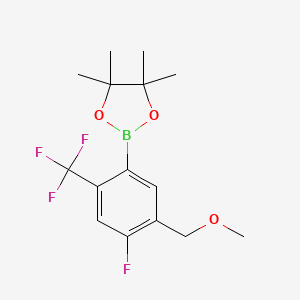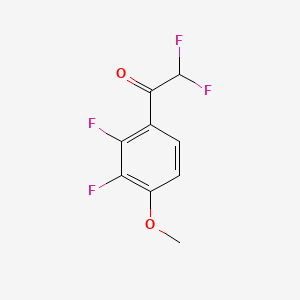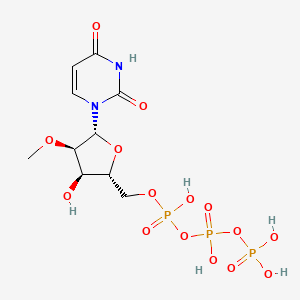
2'-o-Methyluridine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyluridine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of uridine triphosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification enhances the stability and functionality of the molecule, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyluridine-5’-triphosphate typically involves the methylation of uridine at the 2’ position, followed by phosphorylation to introduce the triphosphate group. The process can be summarized as follows:
Methylation: Uridine is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydride to introduce the 2’-O-methyl group.
Industrial Production Methods
Industrial production of 2’-O-Methyluridine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methyluridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The methyl group at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Methylation: Methyl iodide, sodium hydride.
Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents.
Major Products Formed
The primary product of these reactions is 2’-O-Methyluridine-5’-triphosphate itself, with potential derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-O-Methyluridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Utilized in the development of mRNA vaccines and therapeutics.
Industry: Employed in the production of aptamers and other nucleic acid-based technologies
Wirkmechanismus
The mechanism of action of 2’-O-Methyluridine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The 2’-O-methyl modification enhances the stability of the RNA, making it less susceptible to degradation by nucleases. This modification also improves the translational efficiency and biological stability of the RNA, making it a valuable tool in mRNA-based therapeutics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methyluridine-5’-triphosphate: A potent inhibitor of RNA-dependent RNA polymerase.
3’-O-Methyluridine-5’-triphosphate: Another modified nucleoside triphosphate with similar applications
Uniqueness
2’-O-Methyluridine-5’-triphosphate is unique due to its specific 2’-O-methyl modification, which provides enhanced stability and functionality compared to other nucleoside triphosphates. This makes it particularly valuable in applications requiring high stability and efficiency, such as mRNA therapeutics and RNA-based research .
Eigenschaften
Molekularformel |
C10H17N2O15P3 |
|---|---|
Molekulargewicht |
498.17 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
BQJWHJWAEOHVCK-ZOQUXTDFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


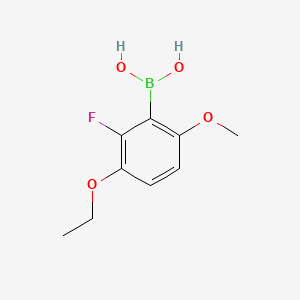
![4-[(4-Aminophenyl)disulfanyl]aniline chloride](/img/structure/B14761180.png)
![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
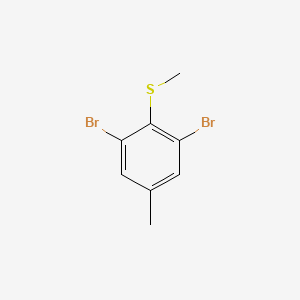
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
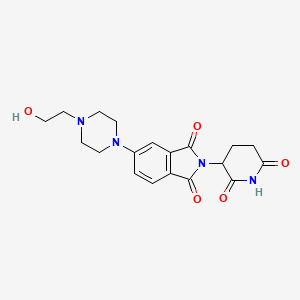

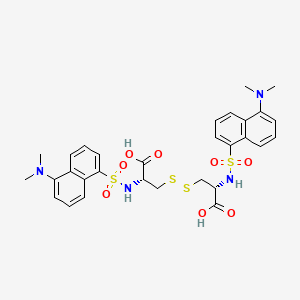
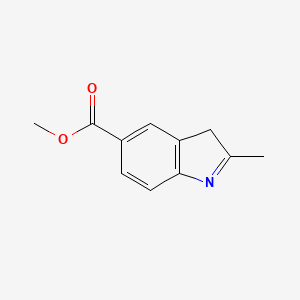
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
